Sodium Nonane-1-sulfonate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium Nonane-1-sulfonate can be synthesized through the sulfonation of nonane. The process involves the reaction of nonane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium Nonane-1-sulfonate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Nonane-1-sulfonic acid.

Reduction: Nonane-1-thiol.

Substitution: Various sulfonate esters and amides.

Wissenschaftliche Forschungsanwendungen

Ion-Pair Reagent in Chromatography

One of the primary applications of sodium nonane-1-sulfonate is as an ion-pair reagent in high-performance liquid chromatography (HPLC). It facilitates the separation of various biomolecules, particularly amino acids and peptides, by forming ion pairs with analytes, enhancing their retention time on the chromatographic column.

Case Study: Separation of Histidines

In a study assessing the separation of histidines using HPLC, this compound was used to improve resolution and sensitivity. The presence of this sulfonate allowed for effective elution profiles, demonstrating its utility in analytical chemistry .

Buffering Agent in Capillary Zone Electrophoresis (CZE)

This compound has been explored as an indirect UV detection buffer in capillary zone electrophoresis. Its ability to enhance detection sensitivity makes it valuable for analyzing complex mixtures.

Research Findings

A study highlighted its effectiveness when combined with para-hydroxybenzoic acid (p-HBA), showcasing improved detection limits for various compounds during electrophoretic analysis .

Biotechnological Applications

This compound plays a role in biotechnological processes, particularly in developing microbial strains with enhanced resistance to solvents and stress conditions.

Case Study: Strain Development

Research indicated that strains engineered to tolerate this compound exhibited improved growth under adverse conditions, such as high concentrations of ethanol and dimethyl sulfoxide (DMSO). This suggests potential applications in biocatalysis and industrial fermentation processes .

Surfactant Properties

As a surfactant, this compound can reduce interfacial tension between oil and water phases, making it useful in various formulations.

Application in Enhanced Oil Recovery

In enhanced oil recovery (EOR) studies, this compound was part of surfactant slugs that significantly reduced interfacial tension against crude oil, thereby improving oil recovery rates. The optimal concentration for achieving minimal interfacial tension was determined through experimental trials .

Environmental Applications

This compound's surfactant properties also extend to environmental applications, such as soil remediation and wastewater treatment.

Effectiveness in Remediation

Studies have shown that this compound can effectively mobilize hydrophobic pollutants from contaminated soils, enhancing the bioavailability of these compounds for microbial degradation.

Summary Table of Applications

Wirkmechanismus

Sodium Nonane-1-sulfonate exerts its effects primarily through its role as an ion-pair reagent. It interacts with cations in the mobile phase of chromatographic systems, enhancing their separation based on hydrophobic interactions and ionic strength. The compound’s sulfonate group forms strong ionic bonds with cations, facilitating their retention and separation on the chromatographic column .

Vergleich Mit ähnlichen Verbindungen

- Sodium 1-octanesulfonate

- Sodium 1-decanesulfonate

- Sodium dodecyl sulfate

Comparison: Sodium Nonane-1-sulfonate is unique in its carbon chain length, which provides a balance between hydrophobicity and ionic strength. Compared to Sodium 1-octanesulfonate, it offers better separation for longer-chain cations. In contrast, Sodium 1-decanesulfonate and Sodium dodecyl sulfate have longer carbon chains, which may result in stronger hydrophobic interactions but potentially lower solubility in aqueous solutions .

Biologische Aktivität

Sodium Nonane-1-sulfonate (CAS Number: 35192-74-6) is a sulfonate compound that has garnered attention for its diverse applications in biochemical research and industry. It is primarily utilized as an ion-pair reagent in high-performance liquid chromatography (HPLC) and has implications in biological systems, particularly regarding enzyme interactions and cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular metabolism, and relevant research findings.

This compound exhibits its biological activity primarily through its role as an ion-pairing agent. This property enhances the separation of charged biomolecules during chromatography, facilitating the analysis of complex biological samples. The compound interacts specifically with enzymes such as lipoprotein phospholipase A2 (PLA2), which is crucial in lipid metabolism and inflammatory processes.

Target Interactions

- Lipoprotein Phospholipase A2 : this compound has been shown to influence the activity of PLA2, which plays a significant role in coronary artery disease by modulating lipid metabolism and inflammatory responses.

- Histidines : The compound is effective in separating histidine residues from proteins, aiding in the study of protein structure and function.

This compound's biochemical properties are integral to its functionality in laboratory settings. It has been characterized by its stability, making it suitable for long-term experiments. The compound's ability to facilitate the separation of biomolecules allows researchers to investigate various metabolic pathways.

Cellular Effects

The interaction of this compound with cellular components can lead to significant changes in cellular function:

- Gene Expression : By influencing enzyme activity, this compound may alter gene expression related to lipid metabolism and inflammation.

- Cell Signaling : It impacts cell signaling pathways by modulating the activity of enzymes involved in these processes.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Potentially toxic effects observed, necessitating careful dosage considerations in experimental designs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Eigenschaften

CAS-Nummer |

35192-74-6 |

|---|---|

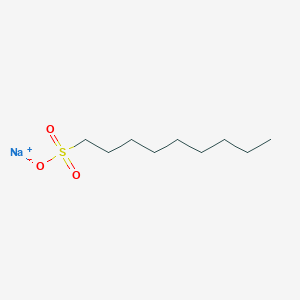

Molekularformel |

C9H20NaO3S |

Molekulargewicht |

231.31 g/mol |

IUPAC-Name |

sodium;nonane-1-sulfonate |

InChI |

InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12); |

InChI-Schlüssel |

TVLXYUPYNWALAQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CCCCCCCCCS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCS(=O)(=O)O.[Na] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.